3-(Trifluoroacetyl)piperidin-2-one
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Overview
Description
3-(Trifluoroacetyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The trifluoroacetyl group attached to the piperidin-2-one structure introduces fluorine atoms, which can significantly alter the compound’s chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(Trifluoroacetyl)piperidin-2-one involves the reaction of trifluoroacetic anhydride with piperidin-2-one. This reaction typically requires a solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which offer advantages in terms of scalability and efficiency. These methods often utilize catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoroacetyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the trifluoroacetyl group or the piperidin-2-one ring.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups .
Scientific Research Applications
3-(Trifluoroacetyl)piperidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Trifluoroacetyl)piperidin-2-one involves its interaction with molecular targets through its trifluoroacetyl and piperidin-2-one moieties. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Trifluoroacetyl piperidine: Similar in structure but lacks the piperidin-2-one ring.
Piperidine: The parent compound without the trifluoroacetyl group.
Piperidin-2-one: Lacks the trifluoroacetyl group but retains the piperidin-2-one structure.
Uniqueness
3-(Trifluoroacetyl)piperidin-2-one is unique due to the presence of both the trifluoroacetyl group and the piperidin-2-one ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C7H8F3NO2 |
---|---|
Molecular Weight |
195.14 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroacetyl)piperidin-2-one |
InChI |
InChI=1S/C7H8F3NO2/c8-7(9,10)5(12)4-2-1-3-11-6(4)13/h4H,1-3H2,(H,11,13) |
InChI Key |
XSPIMVSFCGDBHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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